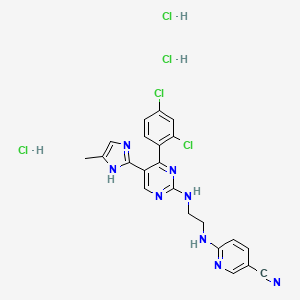

CHIR-99021 Trihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CHIR 99021 trihydrochloride is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in various cellular processes. This compound has gained significant attention in the fields of molecular biology, regenerative medicine, and stem cell research due to its ability to modulate the Wnt/β-catenin signaling pathway .

Wissenschaftliche Forschungsanwendungen

CHIR 99021 trihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 and related pathways.

Wirkmechanismus

CHIR 99021 trihydrochloride exerts its effects by inhibiting the activity of GSK-3, which plays a crucial role in the Wnt/β-catenin signaling pathway. By preventing the phosphorylation and subsequent degradation of β-catenin, CHIR 99021 trihydrochloride stabilizes and accumulates β-catenin in the cytoplasm. This leads to the translocation of β-catenin to the nucleus, where it acts as a transcriptional coactivator for target genes involved in cell proliferation, differentiation, and survival .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

CHIR-99021 has proved useful for applications in molecular biology involving the transformation of one cell type to another . It has been used in research for maintaining undifferentiated mouse ES cells, promoting self-renewal of human ES cells and mouse epiblast stem cells, and enabling chemical reprogramming of mouse embryonic fibroblasts to iPS cells . It also promotes differentiation of insulin-producing cells from human iPS cells .

Relevant Papers Several papers have been published on CHIR-99021 trihydrochloride. For example, a paper titled “A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling” discusses how CHIR-99021 promotes osteogenesis .

Biochemische Analyse

Biochemical Properties

CHIR-99021 trihydrochloride inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM respectively . GSK-3 is responsible for phosphorylating either the serine or threonine residues of its substrates .

Cellular Effects

The effects of CHIR-99021 trihydrochloride on cells are primarily mediated through its inhibition of GSK-3. By inhibiting GSK-3, CHIR-99021 trihydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CHIR-99021 trihydrochloride involves binding to GSK-3 and inhibiting its kinase activity. This can lead to changes in gene expression and other downstream effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CHIR 99021 trihydrochloride involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of CHIR 99021 trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

CHIR 99021 trihydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SB-216763: Another GSK-3 inhibitor with similar potency and selectivity.

BIO (6-bromoindirubin-3’-oxime): A potent inhibitor of GSK-3 with a different chemical structure.

TWS119: A selective GSK-3 inhibitor used in stem cell research.

Uniqueness

CHIR 99021 trihydrochloride stands out due to its high selectivity for GSK-3 over other kinases, making it a valuable tool for studying specific signaling pathways. Its ability to promote the self-renewal and pluripotency of stem cells has made it a preferred choice in regenerative medicine and stem cell research .

Eigenschaften

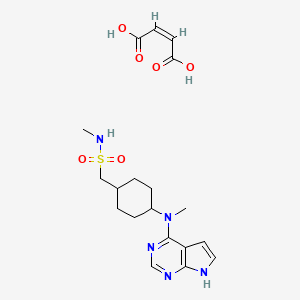

IUPAC Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFVSCNMMZRCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl5N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782235-14-6 |

Source

|

| Record name | Laduviglusib trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782235146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LADUVIGLUSIB TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMF6N91874 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)